molecular formula C18H15ClN2OS B2998691 N-(4-Chlorophenyl)-4-methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxamide CAS No. 198711-14-7

N-(4-Chlorophenyl)-4-methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxamide

Cat. No. B2998691
M. Wt: 342.84
InChI Key: MNEIZAPQFYIETJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Chlorophenyl)-4-methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxamide, also known as CMF-019, is a synthetic compound that belongs to the class of thiazole derivatives. It has been studied for its potential applications in the field of medicinal chemistry, specifically as an anti-cancer agent.

Scientific Research Applications

Synthesis and Potential Biological Activities

Synthesis Techniques : The compound has been synthesized through various chemical reactions, including the interaction with thiourea, different aromatic aldehydes, and cyclocondensation processes. These methods have led to the creation of derivatives with potential biological activities. Notably, a synthesis approach involved the reaction of N-(4-chlorophenyl)-3-oxobutanamide with thiourea and different aromatic aldehydes, followed by cyclocondensation of tetrahydropyrimidine-2-thiones with 1,2-dibromoethane to produce thiazolopyrimidine derivatives (Akbari et al., 2008).

Antimicrobial Activities : Some synthesized derivatives demonstrated significant inhibition against bacterial and fungal growth, suggesting their potential as antimicrobial agents. These findings highlight the relevance of these compounds in developing new antimicrobial strategies (Akbari et al., 2008).

Anticancer Potential

Thiophene and Thiazolopyrimidine Derivatives : Further research into thiophene-based compounds has uncovered their potential for in vitro cytotoxicity, indicating their usefulness in anticancer drug development. These studies focused on the synthesis of thiophene and thiazolopyrimidine derivatives, evaluating their efficacy against various cancer cell lines (Atta & Abdel‐Latif, 2021).

Novel Thiazole-5-Carboxamide Derivatives : Another study synthesized novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives, assessing their anticancer activity against specific cancer cell lines. This research found that certain derivatives exhibited high activity, offering a basis for further exploration in anticancer therapy (Cai et al., 2016).

properties

IUPAC Name

N-(4-chlorophenyl)-4-methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2OS/c1-11-3-5-13(6-4-11)18-20-12(2)16(23-18)17(22)21-15-9-7-14(19)8-10-15/h3-10H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNEIZAPQFYIETJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(S2)C(=O)NC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Chlorophenyl)-4-methyl-2-(4-methylphenyl)-1,3-thiazole-5-carboxamide

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